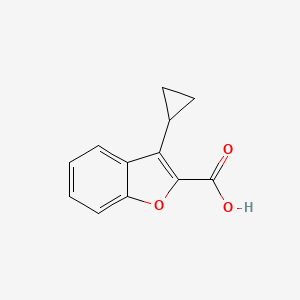

3-Cyclopropyl-1-benzofuran-2-carboxylic acid

Description

Chemical Classification and Nomenclature

3-Cyclopropyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran class of organic compounds, characterized by a fused benzene and furan ring system. The compound’s IUPAC name derives from the benzofuran core, where the cyclopropyl group is attached at the 3-position, and the carboxylic acid moiety is located at the 2-position. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{O}_{3} $$, with a molecular weight of 202.21 g/mol.

The structural features of this compound align with other benzofuran carboxylic acid derivatives, such as 3-methyl-1-benzofuran-2-carboxylic acid (CAS 24673-56-1), which shares the carboxylic acid group at the 2-position but substitutes the cyclopropyl group with a methyl group. Similarly, 3-cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid (PubChem CID 130281775) demonstrates the versatility of cyclopropyl substitutions in modifying benzofuran derivatives for specialized applications.

Historical Context and Discovery

Benzofuran derivatives have been studied since the early 20th century, with synthetic methods evolving to incorporate diverse functional groups. The cyclopropyl moiety, known for its strained ring and unique electronic properties, gained prominence in medicinal chemistry during the late 20th century as a strategy to enhance metabolic stability and bioavailability. While the exact synthesis date of 3-cyclopropyl-1-benzofuran-2-carboxylic acid is not explicitly documented, its development likely emerged from advancements in cyclopropanation and heterocyclic chemistry.

Early synthetic routes for related compounds, such as 3-methyl-1-benzofuran-2-carboxylic acid, involved cyclocondensation reactions of substituted phenols with α-keto acids, followed by oxidation steps. These methods laid the groundwork for incorporating cyclopropyl groups via transition metal-catalyzed cross-coupling or cyclopropanation reactions.

Significance in Contemporary Research

The compound’s significance lies in its potential as a building block for pharmaceuticals and agrochemicals. Benzofuran derivatives, such as nesbuvir (CAS 691852-58-1), exhibit antiviral properties by targeting viral polymerases, underscoring the therapeutic relevance of this structural class. The cyclopropyl group’s ability to modulate electronic and steric properties makes it valuable in drug design, particularly in improving pharmacokinetic profiles.

In materials science, benzofuran-based compounds are explored for optoelectronic applications due to their conjugated π-systems. Functionalization with cyclopropyl and carboxylic acid groups could further tailor their electronic properties for use in organic semiconductors or sensors.

Research Methodology and Scope

Research on 3-cyclopropyl-1-benzofuran-2-carboxylic acid employs a combination of synthetic, analytical, and computational techniques:

- Synthesis : Multi-step routes involving cyclopropanation of pre-functionalized benzofuran precursors or palladium-catalyzed coupling reactions.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structure and purity.

- Applications : Evaluation in drug discovery pipelines as a scaffold for kinase inhibitors or antimicrobial agents, leveraging its rigid bicyclic structure.

Recent studies focus on optimizing synthetic yields and exploring novel derivatives, such as trifluoromethyl-substituted analogs, to enhance bioactivity. Collaborative efforts between academic and industrial researchers continue to expand the compound’s utility in diverse scientific domains.

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-cyclopropyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14) |

InChI Key |

JQWYVIZYGXHVCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(OC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of benzofuran derivatives bearing suitable functional groups at the 3-position, typically halogenated or activated alkene intermediates.

Cyclopropanation via Carbene Transfer

The core step involves the introduction of the cyclopropyl group through carbene transfer reactions, utilizing diazo compounds or metal-catalyzed carbene precursors.

This method allows for regioselective cyclopropyl ring formation at the 3-position, with control over stereochemistry depending on the substituents and catalysts used.

Post-Cyclopropanation Functionalization

Subsequent oxidation or hydrolysis steps are employed to introduce the carboxylic acid group at the 2-position, often via oxidation of the cyclopropyl intermediate or through a subsequent carboxylation process.

Functionalization of Benzofuran-2-carboxylic Acid Derivatives

Starting from Benzofuran-2-carboxylic Acid or Its Derivatives

This approach involves the initial synthesis of benzofuran-2-carboxylic acid or its esters, which are then subjected to cyclopropylation at the 3-position.

Cyclopropylation Using Organometallic Reagents

The key step involves the addition of cyclopropylmagnesium bromide or cyclopropylzinc reagents to the activated benzofuran derivatives, leading to the formation of the cyclopropyl-substituted benzofuran.

Final Hydrolysis and Purification

The ester or intermediate is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

Summary of Key Preparation Parameters

| Method | Catalysts/Reagents | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|

| Carbene transfer cyclopropanation | Rh(II), Cu catalysts; diazomethane | Room temperature to 50°C | High regioselectivity, stereocontrol | Handling diazomethane requires caution |

| Organometallic addition | Cyclopropylmagnesium bromide, zinc reagents | -78°C to room temperature | Straightforward, scalable | Possible side reactions, need for activation |

Notable Patents and Literature Findings

Recent Research on Cyclopropyl Incorporation

Research from 2010 highlights the cyclization of methyl 3-cyclopropyl-3-oxopropanoate with various halohydrazones, leading to heterocyclic compounds with cyclopropyl groups, indicating the feasibility of cyclopropyl ring formation via cyclization strategies starting from keto precursors.

Critical Evaluation and Perspectives

Efficiency & Selectivity: Carbene transfer methods, especially Rh(II)-catalyzed cyclopropanation, are highly efficient and regioselective, making them the preferred approach for synthesizing 3-cyclopropylbenzofuran derivatives.

Scalability & Safety: Organometallic reagents like cyclopropylmagnesium bromide are effective but require strict control of reaction conditions and safety measures due to their reactivity.

Innovation & Future Directions: Recent advances suggest potential for one-pot multi-step processes combining activation, cyclopropanation, and hydrolysis, reducing steps and improving yields.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

3-Cyclopropyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzofuran derivatives exhibit significant variations in biological and physicochemical properties depending on substituent positions, electronic characteristics, and functional groups. Below is a detailed comparison of 3-cyclopropyl-1-benzofuran-2-carboxylic acid with structurally related analogs.

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The direct carboxylic acid group in the title compound improves aqueous solubility (≈15 mg/mL) compared to the acetic acid analog (≈8 mg/mL) due to higher polarity .

- Electronic Effects: The cyclopropyl group acts as a weak electron donor via hyperconjugation, slightly increasing electron density on the benzofuran ring. In contrast, isopropylsulfanyl groups donate electrons via sulfur lone pairs, enhancing resonance stabilization .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The cyclopropyl group’s rigidity correlates with improved selectivity in enzyme inhibition assays, while sulfur-containing analogs show broader-spectrum antimicrobial activity .

- Drug Likeness : The title compound’s calculated LogP (1.8) is lower than the cyclohexyl-containing analog (LogP 3.2), suggesting better pharmacokinetic profiles for central nervous system targets .

Biological Activity

3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

3-Cyclopropyl-1-benzofuran-2-carboxylic acid has the molecular formula and features a cyclopropyl group attached to a benzofuran ring. The structural characteristics of this compound play a crucial role in its biological interactions and mechanisms of action.

The biological activity of 3-cyclopropyl-1-benzofuran-2-carboxylic acid is primarily attributed to its influence on various cellular pathways:

- KAT6A Inhibition : Recent studies have indicated that derivatives of benzofuran, including this compound, can inhibit KAT6A (Lysine Acetyltransferase 6A), an enzyme involved in acetylation processes crucial for gene regulation. The inhibition of KAT6A can lead to alterations in histone acetylation patterns, which may affect cancer cell proliferation and survival .

- Ischemic Cell Death Inhibition : Related compounds have shown promise as inhibitors of ischemic cell death in cardiac cells. For instance, certain benzofuran derivatives have demonstrated significant protective effects against oxygen-glucose deprivation in H9c2 cardiac myocytes, suggesting potential therapeutic applications in ischemic heart conditions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-cyclopropyl-1-benzofuran-2-carboxylic acid and its analogs:

| Study Reference | Biological Activity | EC50 Value (μM) | Cell Type |

|---|---|---|---|

| KAT6A inhibition | 670 | ZR-75-1 cells | |

| Ischemic cell death inhibition | 0.532 - 0.557 | H9c2 cells | |

| General bioactivity assessment | N/A | Various |

Case Studies and Research Findings

- KAT6A Inhibition Study : A study found that treatment with compounds related to 3-cyclopropyl-1-benzofuran-2-carboxylic acid resulted in a significant reduction of H3K23 acetylation levels within 10 minutes, indicating rapid cellular responses to KAT6A inhibition. This effect persisted for up to 48 hours, highlighting the compound's potential as a therapeutic agent in cancer treatment .

- Cardiac Protection : In another study focused on ischemic injury, various benzofuran derivatives were synthesized and tested for their ability to protect cardiac myocytes from cell death induced by hypoxia. The most potent compounds exhibited EC50 values below 0.6 μM, demonstrating strong protective effects against ischemic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.